9H-fluoren-9-ylmethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
9H-fluoren-9-ylmethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C20H21NO3 and a molecular weight of 323.39 g/mol . This compound is known for its unique structure, which includes a fluorenylmethyl group attached to a pyrrolidine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluoren-9-ylmethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the esterification of 3-(hydroxymethyl)pyrrolidine-1-carboxylic acid with 9H-fluoren-9-ylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in 9H-fluoren-9-ylmethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorenylmethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(carboxymethyl)pyrrolidine-1-carboxylate.
Reduction: Formation of 3-(hydroxymethyl)pyrrolidine-1-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 9H-fluoren-9-ylmethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its ability to undergo specific chemical transformations .
Medicine: Its structural features make it a candidate for designing molecules with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials with specialized properties .
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorenylmethyl group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 9H-fluoren-9-ylmethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- 9H-fluoren-9-ylmethyl 3-(hydroxymethyl)pyrrolidine-2-carboxylate
- 9H-fluoren-9-ylmethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern on the pyrrolidine ring. This substitution pattern influences its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-12-14-9-10-21(11-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDSXCNOWQCCAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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